[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Overview
Description
“[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is a compound that is related to Diclofenac , a non-steroidal anti-inflammatory drug (NSAID) that is often used as first-line therapy for acute and chronic pain and inflammation from a variety of causes .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, the reaction of 222 with 1,2,4-triazole afforded 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3(2H)-thione (223), whereas the reaction of 1,2,4-triazole with 221 gave 3-((2-(1H-1,2,4-triazol-1-yl)ethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole (224) .Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For instance, Diclofenac has a phenylacetic acid derivative structure with a (2,6-dichlorophenyl)amino group at the 2-position .Scientific Research Applications
Synthesis and Derivative Formation
- Derivatives of 1,2,4-triazole, which include [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, demonstrate various biological activities such as analgesic, anti-inflammatory, and antimicrobial properties. These compounds are also intermediates for synthesizing other chemicals like amides and hydrazides (Salionov, 2015).
- The compound has been studied for its synthesis processes and physical-chemical properties, confirming its potential as a valuable chemical in various scientific applications (Pokhodylo et al., 2020).
Structural Analysis
- X-ray diffraction techniques have been used to analyze the structure of triazole derivatives, revealing strong intermolecular hydrogen bonds and contributing to the understanding of their chemical behavior (Şahin et al., 2014).
Pharmacological Applications
- 1,4-Disubstituted 1,2,3-triazole analogues, a category that includes this compound, have been synthesized and tested for pharmacological activities. They show potential as dual PPAR agonists, indicating their relevance in drug discovery for treating metabolic disorders (Ciocoiu et al., 2010).
Antimicrobial and Anti-inflammatory Activities
- Some derivatives of this compound have exhibited significant anti-inflammatory and analgesic activities in in vivo studies. This suggests their potential use in developing new medications for inflammatory conditions (Hunashal et al., 2014).
Chemical Kinetics and Reactions
- The kinetics of certain reactions involving derivatives of this compound have been studied, providing insight into their chemical behavior and potential for various applications (Krimer et al., 1992).
Properties
IUPAC Name |
2-[3-(2,5-dichlorophenyl)triazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(12)9(3-6)15-7(4-10(16)17)5-13-14-15/h1-3,5H,4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXHZQNSUKGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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